molecular formula C5H10N4 B2369235 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine CAS No. 67766-67-0

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Cat. No.: B2369235
CAS No.: 67766-67-0
M. Wt: 126.163
InChI Key: GUYRJILQXBQXHO-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine is a nitrogen-based heterocyclic organic compound with the molecular formula C5H10N4. This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine typically involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong bases.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    5-methyl-1H-1,2,4-triazole-3-amine: A closely related compound with a methyl group at the 5-position.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid compound with a fused triazole and thiadiazine ring

Uniqueness

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its lipophilicity and potentially its bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-2-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRJILQXBQXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67766-67-0
Record name 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine
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